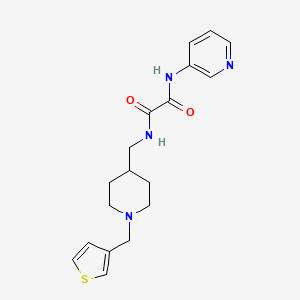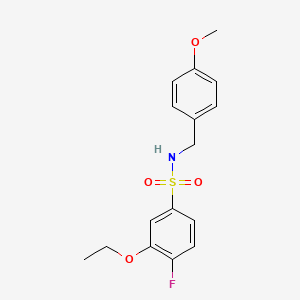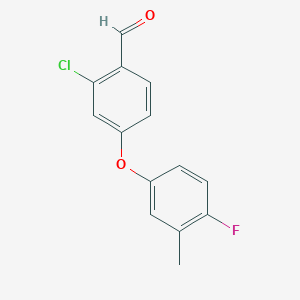
Stobadine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stobadine is a pyridoindole antioxidant . It scavenges hydroxyl, peroxyl, and alkoxyl radicals and quenches singlet oxygen in cell-free assays . It has the potential to protect various tissues against oxidative stress .
Synthesis Analysis
This compound is a hexahydropyridoindole . Modification of the this compound molecule by aromatic electron donating substitution was found to enhance the intrinsic free radical scavenging activity .Molecular Structure Analysis
This compound is a substituted pyridoindole . The hexahydropyridoindole scaffold represents a valuable lead with a great deal of knowledge on molecular mechanisms of free radical scavenging, on bioavailability and toxicity .Chemical Reactions Analysis
This compound is a potent antioxidant and prevents free radical induced alterations in ER membrane fluidity . It can be used for effective cardio- and neuroprotectants development based on antioxidant or free radical scavenging mechanisms of action .Physical and Chemical Properties Analysis
This compound dihydrochloride is highly soluble both in water and in lipids . The dipalmitate salt of this compound is water insoluble but chemically more stable than dihydrochloride salt .Aplicaciones Científicas De Investigación
Propiedades antioxidantes
Stobadine exhibe una potente actividad antioxidante, lo que lo hace valioso para proteger varios tejidos contra el estrés oxidativo. Su capacidad para eliminar radicales libres y reducir el daño oxidativo se ha investigado ampliamente . Los investigadores han explorado su potencial en la mitigación de afecciones relacionadas con el estrés oxidativo, como las enfermedades neurodegenerativas, los trastornos cardiovasculares y las patologías relacionadas con el envejecimiento.
Farmacocinética y biodisponibilidad
Comprender cómo se absorbe, distribuye, metaboliza y excreta this compound es crucial para su uso clínico. Los estudios farmacocinéticos han evaluado tanto la administración intravenosa como la oral en modelos animales. Se han desarrollado métodos de extracción líquido-líquido y de extracción en fase sólida para cuantificar this compound y sus metabolitos en matrices biológicas. Estos métodos permiten a los investigadores calcular los parámetros farmacocinéticos y evaluar la biodisponibilidad .
Toxicocinética
El perfil de seguridad de this compound es esencial para las aplicaciones clínicas. Los estudios toxicocinéticos han investigado sus efectos a largo plazo y toxicidad. Los investigadores han utilizado varios métodos, incluida la cuantificación por centelleo líquido, la espectrofluorometría y la cromatografía de gases, para evaluar las concentraciones de this compound en suero y plasma .
Efectos antiarrítmicos y antihipóxicos
Si bien es principalmente conocido por sus propiedades antioxidantes, this compound también exhibe actividades antiarrítmicas y antihipóxicas. Estos efectos se han explorado en modelos preclínicos, y se ha investigado el potencial de this compound como agente terapéutico para las arritmias cardíacas y las afecciones relacionadas con la hipoxia .
Penetración transdérmica
Los investigadores han estudiado la penetración transdérmica de this compound utilizando métodos de GC/MS. Al evaluar sus derivados de acilo, su objetivo es desarrollar formulaciones transdérmicas para la administración localizada. Comprender sus propiedades de permeación cutánea es crucial para posibles aplicaciones tópicas .
Neuroprotección
Dadas sus propiedades antioxidantes y antiinflamatorias, this compound se ha investigado por sus efectos neuroprotectores. Los estudios sugieren que puede ayudar a prevenir el daño neuronal y mejorar la función cognitiva. Su potencial en enfermedades neurodegenerativas como el Alzheimer y el Parkinson justifica una mayor exploración .
En resumen, las propiedades multifacéticas de this compound lo convierten en un compuesto intrigante para la investigación científica. Sus aspectos antioxidantes, farmacocinéticos y terapéuticos continúan estudiándose, ofreciendo vías prometedoras para futuras aplicaciones. Para obtener información más detallada, puede consultar las referencias citadas y . 🌟
Mecanismo De Acción
Target of Action
Stobadine primarily targets the Adrenergic receptor alpha-1 (ADRA1) . ADRA1 is a class of G protein-coupled receptors that are targets of the catecholamines, particularly norepinephrine and epinephrine. They play a crucial role in the regulation of smooth muscle contraction, which is essential for the cardiovascular system.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Stobadine and its structural analogues, dehydrothis compound and N-acetylated this compound, have been used to examine how structural alteration in the close proximity of the indolic nitrogen would influence the antioxidant activity of the substituted pyridoindoles . The antioxidant activity of this compound may be mediated via the indolic nitrogen centre .
Cellular Effects
The cellular effects of this compound are predominantly related to its ability to scavenge deleterious reactive oxygen species . This ability to protect various tissues against oxidative stress is a key aspect of its cellular function .
Molecular Mechanism
The molecular mechanism of this compound’s action is largely related to its antioxidant activity. It acts as a potent scavenger of peroxyl radicals both in aqueous and lipid phases . Structural changes in the proximity of the indolic nitrogen were found crucial for the radical scavenging efficiency .
Temporal Effects in Laboratory Settings
In pharmacokinetic and toxicokinetic studies, this compound dihydrochloride was administered intravenously or orally to rats in single and repeated doses . The developed assays proved to be appropriate for low-concentration determination of this compound in a wide range of pharmacokinetic studies .
Dosage Effects in Animal Models
The existing studies have shown that this compound can be administered in various forms and dosages, and its effects can be measured using a variety of methods .
Metabolic Pathways
It is known that this compound interacts with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
It is possible that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Stobadine involves the condensation of 2-amino-6-methoxybenzothiazole with 2,3-dimethoxybenzaldehyde followed by reduction and cyclization.", "Starting Materials": [ "2-amino-6-methoxybenzothiazole", "2,3-dimethoxybenzaldehyde", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-methoxybenzothiazole with 2,3-dimethoxybenzaldehyde in the presence of acetic acid and ethanol to form 2-(2,3-dimethoxyphenyl)-6-methoxybenzo[d]thiazole.", "Step 2: Reduction of the above product with sodium borohydride in ethanol to form 2-(2,3-dimethoxyphenyl)-6-methoxybenzothiazoline.", "Step 3: Cyclization of the above product with acetic acid and water to form Stobadine." ] } | |
Número CAS |
75494-88-1 |
Fórmula molecular |
C13H18N2 |
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m0/s1 |
Clave InChI |
CYJQCYXRNNCURD-AAEUAGOBSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C |
SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C |
SMILES canónico |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-butyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434288.png)
![N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2434289.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2434291.png)


![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2434297.png)
![4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2434299.png)





